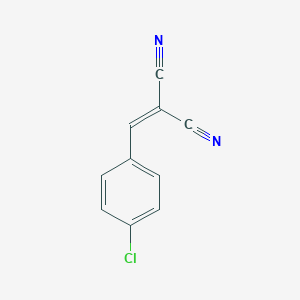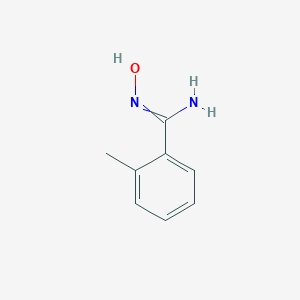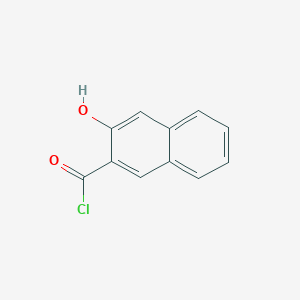
3-羟基萘-2-甲酰氯
概述
描述
3-Hydroxynaphthalene-2-carbonyl chloride is a chemical compound that is related to naphthalene derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods can give insights into its characteristics and potential synthesis pathways.
Synthesis Analysis
The synthesis of chloronaphthalenes, which are structurally related to 3-hydroxynaphthalene-2-carbonyl chloride, can be achieved from α-tetralones through a process involving chlorination, reduction, and aromatization . This method could potentially be adapted for the synthesis of 3-hydroxynaphthalene-2-carbonyl chloride by modifying the functional groups accordingly.
Molecular Structure Analysis
The molecular structure of 3-hydroxynaphthalene-2-carbonyl chloride would consist of a naphthalene ring with a hydroxyl group at the 3-position and a carbonyl chloride (acid chloride) group at the 2-position. The related compound, 3-hydroxynaphthalene-2-carboxylic acid, forms intramolecular hydrogen bonds and interacts with other components in a coordination polymer . These interactions could be indicative of the behavior of 3-hydroxynaphthalene-2-carbonyl chloride in similar environments.
Chemical Reactions Analysis
The reactivity of 3-hydroxynaphthalene-2-carbonyl chloride would likely involve the acid chloride group, which is typically reactive towards nucleophiles. The hydroxyl group could also participate in reactions, such as esterification or etherification. The synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives involves reactions of hydroxynaphthalene derivatives with aromatic aldehydes , suggesting that 3-hydroxynaphthalene-2-carbonyl chloride could undergo similar condensation reactions with suitable aldehydes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-hydroxynaphthalene-2-carbonyl chloride are not directly reported, related compounds can provide some insights. For example, the stability of a related compound, 3-methyl-2-chloro-2-hydroxy-2-phosphanaphthalene, suggests that the presence of a hydroxyl group adjacent to a chloro-substituted naphthalene ring can confer thermal stability . This could imply that 3-hydroxynaphthalene-2-carbonyl chloride may also exhibit stability under certain conditions.
科学研究应用
配位聚合物
3-羟基萘-2-甲酸,3-羟基萘-2-甲酰氯的衍生物,在配位聚合物的形成中起着至关重要的作用。在一项研究中,它被包含在由 1,3-双(4-吡啶基)丙烷与氯化镉(II)形成的配位聚合物的网格状结构中。该结构以环状二级结构单元和客体 3-羟基萘-2-甲酸分子为特征,这些分子表现出分子内氢键和与主体配位聚合物的各种相互作用,促进了网格状结构的形成 (Phukan 和 Baruah,2014)。
催化
已确定氯化铟(III) 是一种高效且通用的催化剂,用于在无溶剂条件下对各种有机化合物(包括 2-羟基萘)进行酰化。该过程利用羧酸和混合酸酐方案,采用三氟乙酸酐,突出了该催化剂在酰化过程中的多功能性和效率 (Chakraborti 和 Gulhane,2003)。
在高级氧化过程和聚合物合成中的应用
高级氧化过程
据报道,氯离子的存在对高级氧化过程中的染料降解具有双重影响。一项专注于在钴/过氧单硫酸盐高级氧化过程中酸性橙 7 降解的研究表明,高浓度的氯化物可以显着增强染料脱色。然而,它也抑制染料矿化,具体取决于氯化物含量。该过程导致形成几种氯代芳香族化合物,包括 2-氯-7-羟基萘 (Yuan 等人,2011)。
聚合物合成
3-羟基萘-2-甲酰氯在合成新型聚合物中也发挥着重要作用。例如,合成了一种含有 3-羟基萘基团的新型尿唑,并将其用于制备新型可溶性聚(脲-氨基甲酸酯)。这些聚合物表现出良好的溶解性,易溶于有机溶剂,显示出对各种应用的有希望的性能 (Mallakpour 和 Rafiee,2007)。
属性
IUPAC Name |
3-hydroxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZBUOZNFAZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512506 | |
| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxynaphthalene-2-carbonyl chloride | |
CAS RN |
1734-00-5 | |
| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




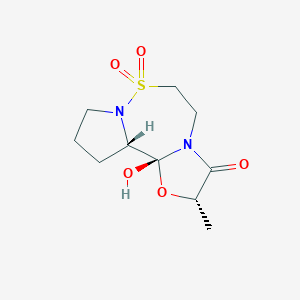
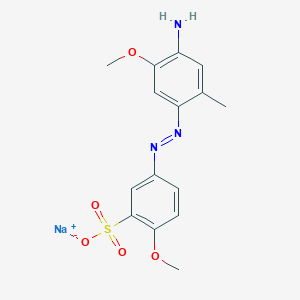
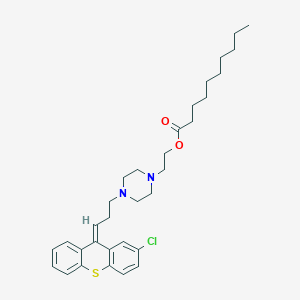
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
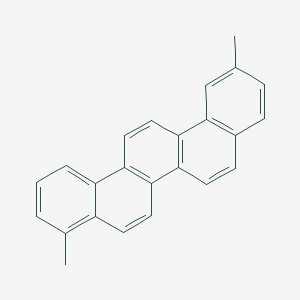
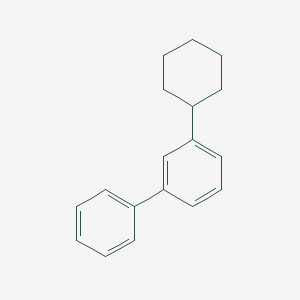
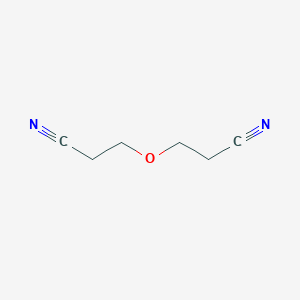
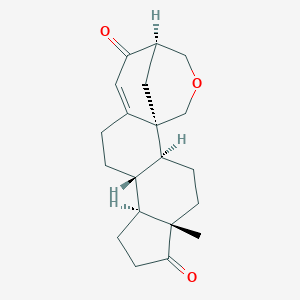
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
